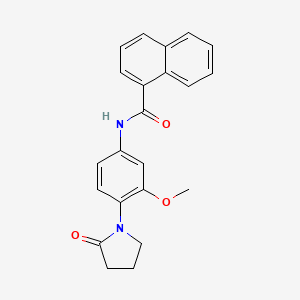![molecular formula C20H16N4O4S2 B2802850 N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)quinoxalin-2-yl]thiophene-2-sulfonamide CAS No. 325831-85-4](/img/structure/B2802850.png)
N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)quinoxalin-2-yl]thiophene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)quinoxalin-2-yl]thiophene-2-sulfonamide” is a complex organic molecule that contains several functional groups and structural motifs, including a 1,4-benzodioxin ring, a quinoxaline ring, a thiophene ring, and a sulfonamide group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple ring systems and functional groups. The 1,4-benzodioxin ring system is a bicyclic structure that contains an oxygen atom in each ring . The quinoxaline is a type of heterocyclic compound that contains two nitrogen atoms . The thiophene ring is a five-membered ring with one sulfur atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Some general properties might include a relatively high molecular weight, potential for hydrogen bonding due to the presence of nitrogen and oxygen atoms, and potential aromaticity due to the ring systems .Aplicaciones Científicas De Investigación
Antimicrobial and Anticancer Potential
Antibacterial and Lipoxygenase Inhibition : Research has shown the synthesis of new sulfonamides bearing the 1,4-benzodioxin ring, demonstrating notable antibacterial potential against various Gram-positive and Gram-negative bacterial strains, and inhibiting Lipoxygenase, suggesting potential therapeutic applications for inflammatory ailments (Abbasi et al., 2017).
α-Glucosidase and Acetylcholinesterase Inhibition : A study investigated the enzyme inhibitory potential of sulfonamides with benzodioxane and acetamide moieties, finding substantial inhibitory activity against yeast α-glucosidase and acetylcholinesterase (AChE), indicating their potential in managing diabetes and Alzheimer's disease (Abbasi et al., 2019).
Anticancer Activity
VEGFR Inhibition and Chemoresistance Overcoming : Compounds with modifications on the quinoxaline and amide domains of OSI-930 scaffold showed inhibition of VEGFR1 and VEGFR2, and improved anticancer activity by overcoming chemoresistance through inhibition of angiogenesis and P-glycoprotein efflux pump activity. This highlights their potential as multi-drug resistance-reversal agents (Mudududdla et al., 2015).
Pro-apoptotic Effects : New sulfonamide derivatives have been synthesized and shown to activate p38/ERK phosphorylation in cancer cells, inducing apoptosis. This suggests their potential as anticancer agents by affecting key signaling pathways (Cumaoğlu et al., 2015).
Drug Development and Synthesis
- Novel Synthesis Approaches : Studies have explored the synthesis of novel quinoxaline sulfonamides, offering efficient methodologies under catalyst-free conditions, and displaying promising antibacterial activities. This underscores the importance of structural modifications in enhancing biological activities and potential drug development (Alavi et al., 2017).
Direcciones Futuras
Propiedades
IUPAC Name |
N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)quinoxalin-2-yl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O4S2/c25-30(26,18-6-3-11-29-18)24-20-19(22-14-4-1-2-5-15(14)23-20)21-13-7-8-16-17(12-13)28-10-9-27-16/h1-8,11-12H,9-10H2,(H,21,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXXCHUVPDPYLBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC3=NC4=CC=CC=C4N=C3NS(=O)(=O)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{[4-(4-Chlorophenyl)piperazin-1-yl]methyl}cyclopropan-1-amine](/img/structure/B2802770.png)



![1-[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-2-(4-phenylphenoxy)ethanone](/img/structure/B2802779.png)
![2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2802780.png)


![5-[(2-Chloro-5-fluoropyrimidin-4-yl)amino]-2-hydroxybenzoic acid](/img/structure/B2802783.png)


